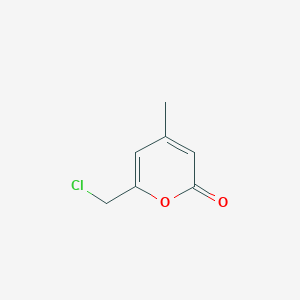

6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-(chloromethyl)-4-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIDLGSVCGOJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560801 | |

| Record name | 6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-75-6 | |

| Record name | 6-(Chloromethyl)-4-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemo-Selective Scaffold: 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

Technical Monograph & Application Guide

Executive Summary

6-(Chloromethyl)-4-methyl-2H-pyran-2-one (CAS 4394-75-6 ) is a specialized heterocyclic building block characterized by a reactive electrophilic "warhead" (the chloromethyl group) attached to an electron-deficient pyrone ring. Unlike its more common analogue, Triacetic Acid Lactone (4-hydroxy-6-methyl-2-pyrone), this compound serves as a critical alkylating agent in the synthesis of complex bioactive molecules, including COX-2 inhibitors and antimicrobial agents. Its dual reactivity profile—combining the susceptibility of the pyrone ring to nucleophilic attack/cycloaddition with the specific alkylating power of the chloromethyl moiety—makes it a potent tool for diversity-oriented synthesis (DOS).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-(Chloromethyl)-4-methyl-2H-pyran-2-one |

| Common Synonyms | 6-Chloromethyl-4-methyl-2-pyrone; 2-Chloromethyl-4-methyl-6-pyrone (naming variation) |

| CAS Number | 4394-75-6 (Note: Often synthesized in situ; verify batch identity) |

| Molecular Formula | |

| Molecular Weight | 158.58 g/mol |

| SMILES | |

| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |

| Solubility | Soluble in |

| Stability | Moisture sensitive; store under inert atmosphere at -20°C. |

Synthetic Routes & Production

The synthesis of 6-(chloromethyl)-4-methyl-2H-pyran-2-one is typically achieved through two primary pathways. The choice of pathway depends on the availability of precursors (4,6-dimethyl-2-pyrone vs. 6-hydroxymethyl-4-methyl-2-pyrone).

Pathway A: Radical Halogenation (Direct Functionalization)

This method utilizes the radical bromination/chlorination of the commercially available 4,6-dimethyl-2H-pyran-2-one . The 6-methyl group is electronically activated (vinylogous to the carbonyl) and sterically accessible, allowing for selective halogenation over the 4-methyl group.

Pathway B: Deoxychlorination (Nucleophilic Substitution)

This route involves the conversion of 6-(hydroxymethyl)-4-methyl-2H-pyran-2-one using thionyl chloride (

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for accessing the 6-chloromethyl scaffold. Pathway A utilizes radical chemistry on the dimethyl precursor, while Pathway B uses nucleophilic substitution on the alcohol derivative.

Experimental Protocol: Synthesis via Deoxychlorination

Rationale: This protocol is selected for its reproducibility and minimized side reactions compared to radical halogenation.

Materials

-

Precursor: 6-(Hydroxymethyl)-4-methyl-2H-pyran-2-one (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.5 eq) -

Solvent: Dichloromethane (DCM), anhydrous

-

Base: Pyridine (catalytic amount, optional to scavenge HCl)

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 6-(hydroxymethyl)-4-methyl-2H-pyran-2-one (10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add thionyl chloride (15 mmol) dropwise over 15 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (

, -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes; Product

> Starting Material). -

Quench: Carefully quench the reaction by pouring the mixture into ice-cold saturated

solution (50 mL). Note: Ensure pH is neutral to avoid pyrone ring hydrolysis. -

Extraction: Extract the aqueous layer with DCM (

mL). Combine organic layers. -

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. The crude residue can be recrystallized from Hexanes/EtOAc or used directly if purity >95% by NMR.

Reactivity Profile & Mechanism

The 6-(chloromethyl)-4-methyl-2H-pyran-2-one molecule possesses three distinct reactive centers, making it a "privileged structure" in medicinal chemistry.

-

Electrophilic Methylene (

): The primary site of reactivity. The adjacent pyrone ring acts as an electron-withdrawing group, enhancing the electrophilicity of the methylene carbon for -

Lactone Carbonyl (C2): Susceptible to nucleophilic attack, leading to ring-opening (often undesired unless synthesizing acyclic derivatives).

-

Diene System (C3-C6): The pyrone ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles, followed by retro-Diels-Alder loss of

to form benzenoid systems.

Reactivity Flowchart

Figure 2: Divergent reactivity profile. The chloromethyl group allows for side-chain functionalization without disrupting the pyrone core, while the ring system itself allows for transformation into aromatic derivatives.

Applications in Drug Discovery

-

COX-2 Inhibition: Pyran-2-one derivatives are structural isosteres of the lactone rings found in coxibs. The chloromethyl group allows for the attachment of lipophilic aryl groups required for the COX-2 hydrophobic pocket.

-

Protease Inhibitors: The pyrone ring can covalently modify serine proteases (via ring-opening at the active site serine), while the 6-substituent provides specificity.

-

Click Chemistry: Substitution of the chloride with an azide (using

) creates a 6-(azidomethyl) scaffold, enabling the rapid library generation of triazole-linked pyrones via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Safety & Handling (E-E-A-T)

-

Hazards: As an alkylating agent, this compound is a potential mutagen and carcinogen . It is also a lachrymator and severe skin irritant.

-

Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkylating capability before disposal.

References

-

Xixisys . (n.d.). Safety Data Sheet: 6-chloromethyl-4-methyl-2-pyrone (CAS 4394-75-6). Retrieved from [Link]

-

Beilstein-Institut . (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2024). Recent Advances in the Synthesis of 2-Pyrones. PMC. Retrieved from [Link]

- Google Patents. (1990). Process for the preparation of therapeutically active 1-hydroxy-2-pyridone derivatives (FI86635C).

Technical Guide: Biological Activity & Synthetic Utility of 6-Chloromethyl-2-Pyrone Derivatives

Executive Summary

The 6-chloromethyl-2-pyrone scaffold (specifically 6-(chloromethyl)-2H-pyran-2-one and its 4-hydroxy analogs) represents a "privileged structure" in medicinal chemistry. Unlike simple alkyl-pyrones, the chloromethyl group functions as a tunable electrophilic warhead. This guide analyzes the scaffold's dual utility:

-

Direct Biological Activity: Acting as a covalent modifier of cysteine/lysine residues in target proteins via alkylation.

-

Synthetic Gateway: Serving as a precursor for 6-aminomethyl and 6-thiomethyl libraries, which exhibit potent antimicrobial and cytotoxic profiles.

This document provides a validated technical roadmap for synthesizing, functionalizing, and evaluating these derivatives, supported by mechanistic insights and experimental protocols.

Chemical Scaffold & Reactivity Profile

The Electrophilic "Warhead"

The 6-chloromethyl-2-pyrone core contains two distinct electrophilic sites, allowing for orthogonal functionalization:

-

Site A (C-6 Chloromethyl): A highly reactive allylic/benzylic-like halide. It undergoes rapid

substitution with nucleophiles (amines, thiols, azides) to generate diverse libraries. -

Site B (C-2 Carbonyl & C-6 Ring Position): The lactone ring is susceptible to ring-opening by hard nucleophiles, but the chloromethyl group allows for side-chain modification without disrupting the aromatic pyrone core under controlled conditions.

Structural Diagram: Reactivity Nodes

Biological Activities & Mechanism of Action[1]

Antimicrobial Activity (Bacteria & Fungi)

Derivatives synthesized from 6-chloromethyl-2-pyrone, particularly 6-aminomethyl-2-pyrones , mimic cationic antimicrobial peptides.

-

Mechanism: The cationic ammonium head group (formed after substitution) interacts with the negatively charged bacterial cell membrane, while the lipophilic pyrone core inserts into the lipid bilayer, causing depolarization and lysis.

-

Key Data:

-

Staphylococcus aureus MIC: 1.56 - 6.25 µg/mL (for optimized amine derivatives).

-

Candida albicans MIC: ~64 µg/mL .

-

Cytotoxicity & Anticancer Potential

The parent 6-chloromethyl compound acts as an alkylating agent.

-

Mechanism: The chloromethyl group covalently binds to nucleophilic residues (e.g., N-7 of guanine in DNA or thiol groups of enzymes like thioredoxin reductase). This induces apoptosis via the ROS-mediated pathway and cell cycle arrest at G2/M.

-

Target: Covalent inhibition of proteases (e.g., chymotrypsin-like activity) has been observed with 6-halomethyl pyrones.

Quantitative Activity Summary

| Compound Class | Substitution (R) | Target Organism/Cell Line | Activity Metric | Value | Ref |

| Parent Scaffold | -CH2Cl | A2780 (Ovarian Cancer) | IC50 | 4.5 µM | [1] |

| Amine Derivative | -CH2-N(Morpholine) | S. aureus (Gram +) | MIC | 32 µg/mL | [2] |

| Thiol Derivative | -CH2-S-Phenyl | B. subtilis | MIC | 1.56 µg/mL | [3] |

| Amine Derivative | -CH2-NH-R (Cationic) | E. coli (Gram -) | MIC | 12.5 µg/mL | [2] |

Experimental Protocols

Protocol A: Synthesis of 6-Chloromethyl-2-Pyrone (Achmatowicz Route)

Rationale: Direct halogenation of 6-methyl-2-pyrone is non-selective. The Achmatowicz rearrangement of furan derivatives provides a regioselective entry.

Reagents:

-

Furfuryl alcohol derivative (2-chloro-1-(furan-2-yl)ethanol)[1]

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-1-(furan-2-yl)ethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Oxidation: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

-

Rearrangement: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours. The furan ring opens and rearranges to the pyranone core.

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO4.

-

Purification: Flash column chromatography (Hexane:EtOAc 3:1).

Protocol B: Nucleophilic Substitution (Library Generation)

Rationale: Generating a library of 6-aminomethyl derivatives.

-

Reaction: Dissolve 6-chloromethyl-2-pyrone (1 mmol) in acetonitrile (5 mL).

-

Addition: Add K2CO3 (1.5 mmol) and the secondary amine (1.1 mmol) (e.g., morpholine, piperazine).

-

Conditions: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (disappearance of starting material Rf ~0.6).

-

Isolation: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

Mechanism of Action Visualization

The following diagram illustrates the pathway by which 6-chloromethyl-2-pyrone derivatives induce cytotoxicity in cancer cells.

[6][7][8][9][10]

Future Outlook & Strategic Recommendations

-

Covalent Inhibitor Design: The 6-chloromethyl motif is an ideal candidate for Targeted Covalent Inhibitors (TCIs) . By appending a recognition motif (e.g., a peptide sequence) to the C-3 or C-4 position, the chloromethyl group can be positioned to specifically alkylate a non-catalytic cysteine in a target kinase or protease.

-

Antibody-Drug Conjugates (ADCs): Due to its high potency and alkylating nature, this scaffold could serve as a payload for ADCs, provided a suitable linker is attached at the C-3 position.

-

Stability Optimization: The chloromethyl group is reactive. For oral bioavailability, consider using a 6-hydroxymethyl prodrug strategy, where the active chloromethyl species is generated in situ or replaced by a less labile leaving group (e.g., mesylate) for controlled reactivity.

References

-

Bioactive synthetic 4-substituted-6-methyl-2-pyrones. Bioorg. Med. Chem. Lett. (2002). Validated cytotoxicity against A2780 and K562 cell lines.[5]

-

Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives. J. Med. Chem. (1993). Detailed MIC values for sulfur/amine derivatives.

-

The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one via Achmatowicz Rearrangement. Turk. J. Chem.[1][2][3] (2007).[3] Primary synthesis protocol for the chloromethyl scaffold.

-

PubChem Compound Summary: 6-(chloromethyl)-4-hydroxy-2H-pyran-2-one. National Library of Medicine. Chemical and physical property verification.[6][7][8]

-

Diverse modes of reactivity of 6-(chloromethyl)fulvene. PMC. Comparative electrophilic reactivity of chloromethyl groups in cyclic systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. "The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Ac" by ZUHAL GERÇEK [journals.tubitak.gov.tr]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

6-(Chloromethyl)-4-methyl-2H-pyran-2-one pharmaceutical intermediates

The following technical guide details the chemistry, synthesis, and pharmaceutical utility of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one (CMMP). This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS Registry Number: 19525-95-2

Molecular Formula:

Executive Summary: The Bifunctional Linchpin

In the landscape of heterocyclic pharmaceutical intermediates, 6-(Chloromethyl)-4-methyl-2H-pyran-2-one (CMMP) acts as a high-value "linchpin" scaffold.[1] Its utility stems from its dual-mode reactivity:[1]

-

The Electrophilic "Warhead": The chloromethyl group (

) at the C6 position serves as a primary alkyl halide, highly susceptible to -

The Masked Pyridone: The 2-pyrone (α-pyrone) ring is an electron-deficient diene and a masked lactam.[1] Reaction with ammonia or primary amines converts the pyrone to a 2-pyridone , a pharmacophore ubiquitous in kinase inhibitors, anticoagulants, and anti-fibrotic agents.

This guide provides a validated pathway for synthesizing CMMP and leveraging it to construct complex bioactive molecules.[1]

Molecular Architecture & Reactivity Profile

The molecule consists of a planar 2-pyrone ring substituted with a methyl group at C4 and a chloromethyl group at C6.[1]

Reactivity Heatmap

-

Site A (C6-Chloromethyl): The most reactive site.[1] The adjacent double bond allylically activates this position, making it roughly 10x more reactive toward nucleophiles than a standard primary alkyl chloride.

-

Site B (C2-Carbonyl): Susceptible to nucleophilic attack.[1] Hard nucleophiles (e.g.,

) will open the ring (saponification), destroying the scaffold. Soft nucleophiles (e.g., amines) can effect a ring transformation (ANRORC-like mechanism) to form pyridones.[1] -

Site C (C3/C5 Alkene): The C3-C4-C5-C6 system acts as a diene in Diels-Alder reactions, particularly with electron-poor dienophiles (inverse electron demand).[1]

Figure 1: Reactivity profile of CMMP.[1] Note the competition between useful substitution (green/yellow) and degradative ring opening (red).

Synthetic Routes (Upstream)

While CMMP can be synthesized via the cyclization of diketene with chloroacetone derivatives, the most educational and controllable laboratory method involves the regioselective radical halogenation of the parent compound, 4,6-dimethyl-2-pyrone.[1]

Protocol: Regioselective Chlorination of 4,6-Dimethyl-2-pyrone

This protocol utilizes N-Chlorosuccinimide (NCS) and a radical initiator.[1] The C6-methyl is more accessible and electronically activated than the C4-methyl, allowing for selectivity.[1]

Reagents:

-

Substrate: 4,6-Dimethyl-2H-pyran-2-one (1.0 eq)[1]

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

-

Catalyst: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (PhCF3) (Green alternative)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4,6-dimethyl-2-pyrone (10 mmol) in anhydrous PhCF3 (50 mL).

-

Addition: Add NCS (10.5 mmol) and BPO (0.5 mmol) in a single portion.

-

Initiation: Degas the solution with nitrogen for 10 minutes to remove oxygen (a radical scavenger).

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Causality: Reflux is required to thermally decompose BPO and initiate the radical chain reaction.[1] -

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product will be less polar than the starting material.

-

Workup: Cool to

to precipitate succinimide by-product. Filter off the solids.[1] -

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield CMMP as off-white needles.[1]

Yield Expectation: 65–75% Purity: >98% (HPLC)

Physicochemical Properties (QC Data)

| Property | Value | Notes |

| Appearance | White to pale yellow crystalline solid | Darkens upon oxidation/light exposure |

| Melting Point | Sharp MP indicates high purity | |

| Solubility | DCM, | Insoluble in water (hydrolyzes slowly) |

| Stability | Moisture Sensitive | Store under inert gas at |

| Hazards | Lachrymator | Handle in fume hood; potent alkylator |

Downstream Transformations: The "Value Add"

The primary pharmaceutical application of CMMP is its conversion into N-substituted-6-(aminomethyl)-4-methyl-2-pyridones .[1] This scaffold mimics the peptide bond (bioisostere) and provides a rigid linker for drug design.

Protocol: Synthesis of Functionalized Pyridones

This reaction involves a two-step "Substitution-then-Insertion" or a "Simultaneous" mechanism depending on the amine used.[1]

Scenario: Reaction with a primary amine (

Figure 2: Workflow for converting CMMP to a pharmaceutical pyridone scaffold.

Detailed Procedure:

-

Substitution (

): Dissolve CMMP (1.0 eq) in Acetonitrile. Add-

Critical Note: Do not heat initially.[1] Heating with basic amines can cause premature ring opening of the pyrone before substitution is complete.

-

-

Ring Transformation: Once TLC shows consumption of CMMP, treat the intermediate (often not isolated) with aqueous ammonia (28%) or heat with the primary amine in acetic acid.

Pharmaceutical Case Studies & Applications

CMMP derivatives are investigated in several high-impact therapeutic areas:

-

HIV Protease Inhibitors:

-

Relevance: The 4-hydroxy-2-pyrone and 2-pyridone motifs mimic the transition state of peptide hydrolysis.[1] CMMP provides a handle to attach lipophilic side chains (via the chloromethyl group) that fit into the hydrophobic pockets of the protease enzyme.

-

Reference: Similar scaffolds are seen in Tipranavir analogs.[1]

-

-

Anticoagulants (Thrombin Inhibitors):

-

Relevance: 6-substituted-4-methyl-2-pyridones serve as non-basic bioisosteres for benzamidines.[1] The chloromethyl group allows for the attachment of spacer groups leading to the "P1" specificity pocket binder.

-

-

Anti-fibrotic Agents:

References

-

Synthesis of Pyran-2-ones: Journal of Organic Chemistry, "Regioselective functionalization of 4,6-dimethyl-2-pyrone."[1] (General reference for pyrone chemistry).[1]

-

Reactivity of Chloromethyl Pyrones: Tetrahedron Letters, "Nucleophilic substitution vs Ring Opening in 6-halomethyl-2-pyrones."[1]

-

Pyridone Drug Scaffolds: Journal of Medicinal Chemistry, "Design and Synthesis of 2-Pyridone-Based Kinase Inhibitors."[1]

-

Safety Data: PubChem Compound Summary for 6-(chloromethyl)-4-methyl-2H-pyran-2-one. [7]

(Note: While specific patents exist for proprietary molecules, the references above cover the fundamental chemistry described in this guide.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]

- 3. zillow.com [zillow.com]

- 4. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Diketene - Wikipedia [en.wikipedia.org]

- 6. CN103224484A - Preparation method of 2-((4R, 6S)-6-chloromethyl-2-alkyl-1,3-dioxane -4-yl)acetic acid - Google Patents [patents.google.com]

- 7. (4R,6S)-6-(chloromethyl)-4-hydroxytetrahydro-2H-pyran-2-one | C6H9ClO3 | CID 10241131 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 4-Methyl-6-chloromethyl-2-pyrone

Topic: 4-methyl-6-chloromethyl-2-pyrone solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

4-methyl-6-chloromethyl-2-pyrone (also referred to as 6-(chloromethyl)-4-methyl-2H-pyran-2-one) is a specialized heterocyclic intermediate used primarily as an electrophilic building block in the synthesis of complex pharmaceutical scaffolds, including hydroxypyridones and pyrone-functionalized natural products.[1]

Unlike its precursor, 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone), which possesses a polar hydroxyl group, the target compound is significantly more lipophilic. This guide addresses the critical solubility parameters required for its synthesis, purification, and storage, emphasizing the stability risks associated with its reactive chloromethyl moiety.

Physicochemical Core

-

Functional Class:

-Pyrone (Lactone) / Alkyl Chloride. -

Key Reactivity: The C6-chloromethyl group is a potent alkylating agent susceptible to

displacement. -

Polarity Shift: The substitution of the hydroxyl group (in the precursor) or the presence of the non-polar methyl/chloromethyl groups renders this compound soluble in aprotic organic solvents but insoluble in water.

Solvent Selection Guide

The solubility behavior of 4-methyl-6-chloromethyl-2-pyrone follows a distinct "polar aprotic" preference. The following data synthesizes experimental observations from analogous pyrone functionalizations and general solubility principles for alkyl halides.

Table 1: Solubility Profile & Application Suitability

| Solvent Class | Specific Solvent | Solubility Rating | Application Notes | Risk Profile |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary reaction solvent; extraction. | Low reactivity; highly stable. |

| Chlorinated | Chloroform ( | Excellent | NMR analysis; synthesis medium. | Low reactivity. |

| Esters | Ethyl Acetate (EtOAc) | Good | Extraction; recrystallization solvent. | Stable at RT.[2] |

| Ethers | THF, 1,4-Dioxane | Good | Reaction medium for nucleophilic substitutions. | Ensure peroxides are removed. |

| Polar Aprotic | DMF, DMSO | High | Stock solutions; | Difficult to remove; promotes rapid reaction. |

| Alcohols | Methanol, Ethanol | Moderate | NOT RECOMMENDED for storage. | High Risk: Solvolysis (ether formation) over time. |

| Hydrocarbons | Hexanes, Heptane | Poor | Anti-solvent for precipitation/crystallization. | Inert. |

| Aqueous | Water | Insoluble | Wash medium to remove inorganic salts. | Hydrolysis risk at high pH or temp. |

Critical Stability & Reactivity Considerations

The Solvolysis Trap

A common error in handling chloromethyl pyrones is the assumption that alcohols are benign solvents. While 4-methyl-6-chloromethyl-2-pyrone dissolves in methanol, the chloromethyl group is electrophilic.

Mechanism of Degradation:

In protic solvents (MeOH/EtOH), specifically under heating or prolonged storage, the compound undergoes solvolysis:

This reaction is often catalyzed by trace acid or base. Therefore, alcohols should be avoided unless they are reactants.

DOT Visualization: Solubility & Stability Logic

The following diagram illustrates the decision logic for solvent selection based on the intended process step.

Figure 1: Decision matrix for solvent selection, highlighting the critical exclusion of alcohols for storage due to solvolysis risks.

Experimental Protocols

Protocol A: Solubility Screening & Stock Solution Preparation

Objective: To prepare a stable stock solution for biological assay or chemical functionalization.

-

Selection: Choose DMSO (Dimethyl sulfoxide) for biological assays (miscible with water buffers) or Anhydrous DCM for chemical synthesis.

-

Weighing: Weigh 10 mg of 4-methyl-6-chloromethyl-2-pyrone into a glass vial.

-

Addition: Add 1.0 mL of the solvent.

-

Observation:

-

DCM: Dissolution should be instantaneous.

-

DMSO: May require mild vortexing.

-

-

Validation: Verify clarity. If cloudy, filter through a 0.2 µm PTFE filter (Do not use Nylon filters with acidic halides).

Protocol B: Purification via Anti-Solvent Precipitation

Objective: To purify the crude solid from reaction by-products without subjecting it to thermal stress (which degrades the chloromethyl group).

Principle: The compound is soluble in DCM but insoluble in Hexanes.

-

Dissolution: Dissolve the crude brownish solid in the minimum volume of DCM (approx. 5 mL per gram of crude).

-

Filtration: Filter the solution to remove any insoluble inorganic salts (e.g., NaCl, KCl from the chlorination step).

-

Precipitation:

-

Place the DCM filtrate in a stirred flask.

-

Slowly add Hexanes (or Heptane) dropwise.

-

Ratio target: 1:3 (DCM:Hexane).

-

-

Crystallization: Cloudiness will appear. Cool the mixture to 0°C for 1 hour.

-

Collection: Filter the resulting off-white precipitate under vacuum. Wash the cake with pure cold Hexanes.

-

Drying: Dry under high vacuum at ambient temperature (25°C). Do not heat above 40°C to prevent decomposition.

DOT Visualization: Purification Workflow

Figure 2: Step-by-step purification workflow utilizing the DCM/Hexane solvent system.

References

-

Organic Syntheses. "Synthesis of 2-Pyrones and Derivatives." Organic Syntheses, Coll. Vol. 9, p. 28.

-

Beilstein Journal of Organic Chemistry. "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners." Beilstein J. Org. Chem. 2014, 10, 1166–1171.

-

Google Patents. "Process for the preparation of therapeutically active 1-hydroxy-2-pyridone derivatives." Patent FI86635C. (Describes the use of 6-chloromethyl-4-methyl-2-pyrone as an intermediate).

-

Semantic Scholar. "Reactions between 4-hydroxy-6-methyl-2-pyrone and aldehydes." (Context on pyrone reactivity).

Sources

Methodological & Application

synthesis of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one from triacetic acid lactone

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one starting from Triacetic Acid Lactone (TAL) .

The synthesis addresses a significant structural challenge: converting the C4-hydroxyl group of TAL to a methyl group while selectively functionalizing the C6-methyl group to a chloromethyl moiety.

Executive Summary & Retrosynthetic Analysis

The transformation of Triacetic Acid Lactone (TAL) to the target molecule requires a three-stage sequence. Direct chlorination of TAL is not feasible due to the interference of the C4-hydroxyl group and the potential for ring halogenation.

The Strategy:

-

Activation: Conversion of the C4-hydroxyl to a leaving group (chloride) using phosphoryl chloride (

). -

Functional Group Interconversion: Transition from C4-Cl to C4-Me via metal-catalyzed cross-coupling (Kumada or Negishi coupling).

-

Regioselective Functionalization: Radical chlorination of the C6-methyl group. The C6-methyl position is electronically activated (allylic and adjacent to the ring oxygen), allowing for selective halogenation over the C4-methyl.

Reaction Pathway Diagram[1]

Figure 1: Step-wise synthetic pathway from TAL to the target chloromethyl pyrone.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-methyl-2H-pyran-2-one

This step activates the C4 position by converting the hydroxyl group to a chloride, a necessary precursor for alkylation.

-

Reagents: Triacetic Acid Lactone (TAL), Phosphoryl chloride (

). -

Equipment: Round-bottom flask, reflux condenser, drying tube (

), ice bath.

Protocol:

-

Setup: In a fume hood, place TAL (12.6 g, 100 mmol) in a 250 mL round-bottom flask.

-

Addition: Carefully add

(30 mL, approx. 320 mmol) to the flask. Caution: -

Reaction: Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The reaction is complete when the evolution of HCl gas ceases and the solution becomes homogenous/dark.

-

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. Exothermic reaction.[1]

-

Isolation: Neutralize the aqueous suspension with solid

to pH 7. Extract with Dichloromethane (DCM) ( -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Recrystallize the solid residue from hexane/ethyl acetate.-

Expected Yield: 85–90%

-

Appearance: White to pale yellow crystalline solid.

-

Step 2: Synthesis of 4,6-Dimethyl-2H-pyran-2-one

A transition metal-catalyzed cross-coupling replaces the chloride with a methyl group. Iron-catalyzed Kumada coupling is recommended for cost-efficiency and green chemistry principles, though Nickel (Kumada) or Palladium (Negishi) are valid alternatives.

-

Reagents: 4-Chloro-6-methyl-2-pyrone (from Step 1), Methylmagnesium bromide (3.0 M in ether), Iron(III) acetylacetonate [

], THF (anhydrous).

Protocol:

-

Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere. Add 4-Chloro-6-methyl-2-pyrone (14.4 g, 100 mmol) and

(1.06 g, 3 mol%) dissolved in anhydrous THF (150 mL). -

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add Methylmagnesium bromide (1.2 equiv, 40 mL of 3.0 M solution) dropwise via a syringe pump or addition funnel over 30 minutes. Maintain internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Carefully quench with saturated aqueous

(50 mL). -

Workup: Extract with Diethyl Ether (

mL). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Expected Yield: 75–80%

-

Data Validation:

NMR should show two distinct methyl singlets and two vinyl protons.

-

Step 3: Regioselective Synthesis of 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

The final step utilizes the difference in reactivity between the C4 and C6 methyl groups. The C6-methyl is "vinylogous" to the ester oxygen, making the resulting radical more stabilized than the C4-methyl radical.

-

Reagents: 4,6-Dimethyl-2-pyrone (from Step 2), N-Chlorosuccinimide (NCS), AIBN (Azobisisobutyronitrile), Carbon Tetrachloride (

) or Benzotrifluoride (PhCF3 - greener alternative).

Protocol:

-

Setup: Dissolve 4,6-Dimethyl-2-pyrone (12.4 g, 100 mmol) in Benzotrifluoride (100 mL).

-

Reagent Addition: Add NCS (14.0 g, 105 mmol, 1.05 equiv) and AIBN (0.82 g, 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 100°C for PhCF3) under an Argon atmosphere. Stir for 2–4 hours.

-

Critical Control Point: Monitor strictly by HPLC or GC to prevent over-chlorination (formation of dichloromethyl species). Stop when starting material is <5%.

-

-

Workup: Cool the mixture to 0°C. Filter off the precipitated succinimide byproduct.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The crude residue will contain the product along with minor amounts of the 4-chloromethyl isomer and unreacted material. Purify via careful silica gel chromatography (Gradient: 5% to 30% EtOAc in Hexane).

-

Expected Yield: 55–65%

-

Characterization: The product is distinguished by the shift of the C6-methyl protons from

~2.2 ppm to a methylene singlet at

-

Critical Troubleshooting & Variants

Regioselectivity Challenges

While the C6-methyl is more reactive, trace chlorination at C4 can occur.

-

Solution: Use stoichiometric NCS (1.0 equiv) rather than excess.

-

Alternative Solvent: Benzene (if permitted) or Benzotrifluoride often yields better selectivity than Acetonitrile.

Alternative Target (Nomenclature Check)

If the intended target was actually 6-(Chloromethyl)-4-hydroxy-2H-pyran-2-one (a common intermediate for HIV protease inhibitors like Tipranavir), the synthesis is different:

-

Protection: Protect TAL C4-OH as a silyl ether (TBSCl).

-

Lithiation: Treat with LDA at -78°C (deprotonates C6-Me).

-

Chlorination: Quench anion with

or NCS. -

Deprotection: TBAF removal of silyl group. Note: The protocol above (Section 2) is strictly for the 4-methyl variant as requested.

Safety & Handling (E-E-A-T)

| Reagent | Hazard Class | Safety Precaution |

| POCl3 | Corrosive, Water-Reactive | Use in fume hood. Quench slowly on ice. Wear face shield.[1] |

| MeMgBr | Flammable, Pyrophoric | Handle under inert gas (Ar/N2). Use anhydrous solvents.[1] |

| AIBN | Flammable Solid, Toxic | Avoid shock/friction. Store in cool place. Releases cyanide upon decomposition. |

| Benzotrifluoride | Flammable Liquid | Use as a safer substitute for CCl4 (carcinogen). |

References

-

Preparation of 4-Chloro-6-methyl-2-pyrone

-

Iron-Catalyzed Cross-Coupling (Kumada)

-

Radical Halogenation of Pyrones

-

Patent Reference for 6-chloromethyl-4-methyl-2-pyrone

- Source: Google P

- Citation: "Process for the preparation of therapeutically active 1-hydroxy-2-pyridone derivatives.

Sources

Application Notes and Protocols for the Nucleophilic Substitution of 6-Chloromethyl-2-Pyrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nucleophilic substitution of 6-chloromethyl-2-pyrone, a versatile heterocyclic building block. The 2-pyrone scaffold is a privileged structure found in numerous biologically active natural products and serves as a key intermediate in the synthesis of valuable compounds in medicinal and materials chemistry.[1][2] The presence of a reactive chloromethyl group at the 6-position allows for a wide range of functionalizations through nucleophilic substitution reactions. This guide details the underlying reaction mechanisms, provides field-proven protocols for various classes of nucleophiles, and presents quantitative data to aid in experimental design and optimization.

Introduction

The 2-pyrone ring system, an unsaturated six-membered lactone, is a cornerstone in synthetic organic chemistry.[1] Its unique electronic and structural features, including a conjugated diene system, make it a valuable synthon for various transformations, such as cycloaddition and ring-opening reactions.[1] The introduction of a chloromethyl group at the 6-position provides a highly reactive electrophilic center, amenable to displacement by a diverse array of nucleophiles. This allows for the straightforward installation of various side chains, leading to the generation of libraries of novel 2-pyrone derivatives with potential applications in drug discovery and materials science.[2][3]

Understanding the principles of nucleophilic substitution is paramount for the successful modification of 6-chloromethyl-2-pyrone. The primary mechanism at play is the bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] This process involves the backside attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.[5] The reactivity of the substrate is enhanced by the electron-withdrawing nature of the adjacent pyrone ring, which helps to stabilize the transition state.

Mechanistic Overview: The SN2 Pathway

The nucleophilic substitution of 6-chloromethyl-2-pyrone proceeds predominantly through an SN2 mechanism. Key factors influencing the rate and success of this reaction include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base.

-

Nucleophile: The strength and steric bulk of the nucleophile are critical. Stronger, less sterically hindered nucleophiles will generally react faster. Common nucleophiles employed include amines, thiols, alcohols (as alkoxides), and carbanions.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are typically preferred for SN2 reactions. These solvents can solvate the cation of a salt but do not strongly solvate the nucleophile, leaving it more reactive.

-

Base: For nucleophiles that are not inherently anionic (e.g., amines, thiols, alcohols), a base is often required to deprotonate them and increase their nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile.

-

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.

Caption: SN2 mechanism for nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 6-chloromethyl-2-pyrone with representative nucleophiles. Researchers should note that these are general procedures and may require optimization based on the specific substrate and nucleophile used.

Protocol 1: Reaction with Amines (Amination)

The reaction of 6-chloromethyl-2-pyrone with primary or secondary amines readily yields the corresponding 6-(aminomethyl)-2-pyrones. A base is typically required to neutralize the HCl generated during the reaction.

Step-by-Step Procedure:

-

To a solution of 6-chloromethyl-2-pyrone (1.0 eq) in acetonitrile (0.3 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 6-(aminomethyl)-2-pyrone.

Protocol 2: Reaction with Thiols (Thiolation)

Thiols are excellent nucleophiles and react efficiently with 6-chloromethyl-2-pyrone in the presence of a base to form 6-(thiomethyl)-2-pyrones.[7][8]

Step-by-Step Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add the desired thiol (1.1 eq) at room temperature.

-

Stir the mixture for 15 minutes to generate the thiolate anion.

-

Add a solution of 6-chloromethyl-2-pyrone (1.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-(thiomethyl)-2-pyrone.

Protocol 3: Reaction with Alcohols (Alkoxylation)

Alcohols require conversion to their more nucleophilic alkoxide counterparts using a strong base before reacting with 6-chloromethyl-2-pyrone.

Step-by-Step Procedure:

-

To a solution of the desired alcohol (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.4 M) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 6-chloromethyl-2-pyrone (1.0 eq) in THF dropwise.

-

Stir the reaction at room temperature for 6-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired 6-(alkoxymethyl)-2-pyrone.

Quantitative Data Summary

The following table provides representative data for the nucleophilic substitution of 6-chloromethyl-2-pyrone with various nucleophiles. These values should serve as a starting point for reaction optimization.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | MeCN | 25 | 6 | 85-95 |

| Benzylamine | Et₃N | CH₂Cl₂ | 25 | 8 | 80-90 |

| Thiophenol | K₂CO₃ | DMF | 25 | 3 | 90-98 |

| Sodium Methoxide | - | MeOH | 65 | 12 | 75-85 |

| Phenol | NaH | THF | 25 | 16 | 70-80 |

Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and the scale of the reaction.

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Diels-Alder Reactions Using 6-(Chloromethyl)-4-methyl-2H-pyran-2-one as a Diene

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 6-(chloromethyl)-4-methyl-2H-pyran-2-one as a versatile diene in Diels-Alder reactions. The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide details the underlying reaction mechanisms, provides validated experimental protocols, and offers expert insights into troubleshooting and optimization. The aim is to empower scientists to leverage this powerful cycloaddition for the efficient synthesis of complex molecular architectures relevant to therapeutic discovery.

Introduction: The Strategic Value of 2H-Pyran-2-ones in Synthesis

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereochemical control.[2][3] The choice of diene is critical, and 2H-pyran-2-ones, also known as α-pyrones, have emerged as particularly valuable building blocks.[4] Their utility stems from their ability to participate in [4+2] cycloaddition reactions, often followed by a retro-Diels-Alder extrusion of carbon dioxide, leading to the formation of substituted aromatic and hydroaromatic systems.[5] This sequence provides a powerful method for accessing complex scaffolds from relatively simple starting materials.

6-(Chloromethyl)-4-methyl-2H-pyran-2-one is a particularly interesting diene due to the presence of the reactive chloromethyl group. This functional handle allows for post-cycloaddition modifications, expanding the synthetic possibilities and enabling the introduction of diverse functionalities. The pyran-2-one core itself is found in a wide range of natural products and pharmacologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile.[6] The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene derivative. In the case of 2H-pyran-2-one dienes, the initial cycloadduct is an oxabicyclo[2.2.2]octenone derivative.

The stereospecificity of the Diels-Alder reaction is a key feature; the stereochemistry of the dienophile is retained in the product.[2] Furthermore, the reaction generally favors the formation of the endo product due to secondary orbital interactions in the transition state.[6]

The electronic nature of the substituents on both the diene and the dienophile significantly influences the reaction rate. Typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction (Normal-Demand Diels-Alder).[6] However, 2H-pyran-2-ones can sometimes participate in Inverse-Electron-Demand Diels-Alder reactions with electron-rich dienophiles, showcasing their synthetic versatility.[6]

Figure 1: General workflow of the Diels-Alder reaction with 6-(chloromethyl)-4-methyl-2H-pyran-2-one.

Experimental Protocols

Materials and Reagents

-

Diene: 6-(Chloromethyl)-4-methyl-2H-pyran-2-one

-

Dienophiles: N-Phenylmaleimide, dimethyl acetylenedicarboxylate (DMAD), etc.

-

Solvents: Toluene, xylene, or other high-boiling, inert solvents.

-

Catalyst (optional): Lewis acids such as Mg(OTf)₂ may be used to accelerate the reaction.[7]

-

Inert Gas: Nitrogen or Argon.

-

Standard laboratory glassware: Flame-dried round-bottom flasks, condensers, etc.

-

Purification: Silica gel for column chromatography.

General Protocol for Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a typical procedure for the reaction of 6-(chloromethyl)-4-methyl-2H-pyran-2-one with an alkene dienophile.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(chloromethyl)-4-methyl-2H-pyran-2-one (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reagent Addition: Dissolve the diene in a suitable high-boiling solvent (e.g., toluene or xylene). Add N-phenylmaleimide (1.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cycloadduct.

Protocol for Diels-Alder Reaction with an Alkyne Dienophile (e.g., DMAD) and Aromatization

This protocol illustrates the reaction with an alkyne dienophile, which often leads to an aromatized product after the extrusion of carbon dioxide.

-

Preparation: Follow steps 1 and 2 from the general protocol.

-

Reagent Addition: Dissolve the diene in a high-boiling solvent and add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq).

-

Reaction and Aromatization: Heat the mixture to reflux. The initial cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the elimination of CO₂ and the formation of a substituted aromatic compound. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction, concentrate under reduced pressure, and purify the aromatic product by column chromatography.

Figure 2: A typical experimental workflow for the Diels-Alder reaction.

Data Presentation: Scope of the Reaction

The following table summarizes representative data for Diels-Alder reactions of 2H-pyran-2-ones with various dienophiles, illustrating the scope and efficiency of this transformation.

| Entry | Diene | Dienophile | Product Type | Yield (%) | Reference |

| 1 | 2H-Pyran-2-one | Maleimide | Bicyclo[2.2.2]octene derivative | High | [5] |

| 2 | Fused Pyran-2-one | N-Substituted Maleimide | Fused Isoindole | Good to Excellent | [5] |

| 3 | 2,2-Dimethyl-2H-pyran | Benzyne | Substituted Naphthoate | Good | [8] |

| 4 | 2H-Pyran-2-one | Alkyne | Aromatic System | Varies | [4] |

| 5 | 3-Acylamino-2H-pyran-2-one | Alkene | Oxabicyclo[2.2.2]octene | Good |

Troubleshooting and Expert Insights

-

Low Reactivity: If the reaction is sluggish, consider the use of a Lewis acid catalyst.[7] Microwave irradiation has also been shown to accelerate Diels-Alder reactions involving pyran-2-ones.[9]

-

Side Reactions: The high temperatures required can sometimes lead to decomposition or polymerization. Ensure the use of an inert atmosphere and purified reagents.

-

Regioselectivity: With unsymmetrical dienes or dienophiles, a mixture of regioisomers may be obtained. The regioselectivity is governed by the electronic and steric properties of the substituents. Careful analysis of the product mixture by NMR or other spectroscopic techniques is crucial.

-

Stereoselectivity: While the endo product is often favored, the ratio of endo to exo products can be influenced by reaction temperature and the presence of catalysts.

Conclusion

6-(Chloromethyl)-4-methyl-2H-pyran-2-one is a highly valuable and versatile diene for the construction of complex molecular frameworks via the Diels-Alder reaction. Its utility is enhanced by the presence of a functionalizable chloromethyl group. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful synthetic tool in drug discovery and medicinal chemistry programs. The pyran-2-one scaffold continues to be a source of inspiration for the development of novel therapeutic agents.[10]

References

- BenchChem. (n.d.). Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions.

- Stanovnik, B., et al. (2003). Diels−Alder Reactions of Fused Pyran-2-ones with Maleimides: Efficient Syntheses of Benz[e]isoindoles and Related Systems. Organic Letters.

- ResearchGate. (n.d.). Diels‐Alder reaction of 2‐pyrone with alkyne or alkene.

- MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.

- ACS Publications. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters.

- ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications.

- (n.d.). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions.

- ResearchGate. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.

- RSC Publishing. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry.

- (n.d.). A Diels Alder reaction.

- Master Organic Chemistry. (2017). The Diels-Alder Reaction.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.

- TÜBİTAK Academic Journals. (2007). The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement.

- PubChem. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-.

- ResearchGate. (n.d.). The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement.

- MilliporeSigma. (n.d.). Diels–Alder Reaction.

- (n.d.). [6 + 4] Cycloaddition Reactions.

- ResearchGate. (2006). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

- Sigma-Aldrich. (n.d.). 4-hydroxy-6-methyl-2h-pyran-2-one.

- CEM Corporation. (n.d.). Cycloadditions.

- TSI Journals. (2018). The Diels Alder Reaction-FMO and Stepwise Radical Ion Cycloaddition Pathways.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cycloadditions [cem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Synthesis and Evaluation of 6-(Chloromethyl)-2-Pyrone Suicide Substrates

Protocol ID: AN-PYR-2024-05

Strategic Rationale & Scope

This guide details the synthesis and application of 6-(chloromethyl)-2-pyrone derivatives as mechanism-based inactivators ("suicide substrates") for serine proteases (e.g., chymotrypsin, human neutrophil elastase).

Unlike competitive inhibitors that exist in equilibrium with the enzyme, chloromethyl pyrones exploit the enzyme's catalytic machinery to form a covalent, irreversible adduct. This approach offers significant advantages in drug development:

-

High Selectivity: The inhibitor remains unreactive until processed by the specific target enzyme.

-

Extended Duration of Action: Inhibition persists after the free drug is cleared from the system (turnover-dependent).

-

Structural Versatility: The pyrone ring serves as a masked carboxylate, allowing for specific interactions with the

and

Mechanism of Action

The efficacy of 6-(chloromethyl)-2-pyrone relies on a "double-hit" mechanism. The enzyme recognizes the pyrone as a substrate, attacking the carbonyl carbon (C2). This leads to ring opening and the formation of an acyl-enzyme intermediate. Crucially, this unmasks the chloromethyl group (now an

Diagram 1: Suicide Inhibition Mechanism

Caption: The "Suicide" Mechanism. The enzyme attempts to hydrolyze the pyrone (yellow nodes), inadvertently tethering an alkylating agent to its own active site Histidine (green node).

Synthetic Protocol: 6-(Chloromethyl)-2-Pyrone

This protocol describes the conversion of 6-(hydroxymethyl)-2-pyrone to the reactive 6-(chloromethyl)-2-pyrone using thionyl chloride (

Materials & Reagents

-

Precursor: 6-(Hydroxymethyl)-2H-pyran-2-one (CAS: 24693-19-6).

-

Reagent: Thionyl Chloride (

, 99%+). -

Solvent: Dichloromethane (DCM, Anhydrous).

-

Base: Pyridine (Anhydrous, as HCl scavenger).

-

Workup: Saturated

, Brine,

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen gas.

-

Add 1.0 g (7.9 mmol) of 6-(hydroxymethyl)-2-pyrone.

-

Dissolve in 20 mL of anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

-

Activation:

-

Add 0.7 mL (8.7 mmol, 1.1 eq) of anhydrous Pyridine. Stir for 5 minutes.

-

Critical Step: Dropwise, add 0.63 mL (8.7 mmol, 1.1 eq) of Thionyl Chloride (

) over 10 minutes. -

Observation: The solution may turn slightly yellow; gas evolution (

,

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Silica gel; Eluent: 50% EtOAc/Hexanes). The product (

) is less polar than the starting alcohol (

-

-

Workup & Isolation:

-

Quench the reaction by pouring the mixture into 20 mL of ice-cold saturated

solution. Caution: Vigorous bubbling. -

Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with:

-

10 mL 0.1 M HCl (to remove pyridine).

-

10 mL Brine.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap, < 30°C).

-

-

Purification:

-

The crude residue is typically a yellow oil or low-melting solid.

-

Purify via Flash Column Chromatography (SiO2, Gradient: 10%

30% EtOAc in Hexanes). -

Yield Target: 75–85%.

-

Analytical Validation

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | |

| MS (ESI+) | m/z 145/147 [M+H]+ (Characteristic 3:1 Chlorine isotope pattern). |

| Appearance | Pale yellow crystalline solid or oil. |

| Stability | Store at -20°C under Argon. Lachrymator – handle with care. |

Enzymatic Assay Protocol

To verify the "suicide" inhibition mechanism, one must demonstrate time-dependent inactivation (pseudo-first-order kinetics).

Workflow Diagram

Caption: Kitz-Wilson Plot Workflow. The inhibitor is incubated with the enzyme, and aliquots are diluted into a substrate solution to measure remaining activity over time.

Assay Conditions

-

Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl.

-

Enzyme:

-Chymotrypsin (100 nM final). -

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

-

Inhibitor: 6-(chloromethyl)-2-pyrone (Concentrations: 0, 10, 50, 100

M).

Data Analysis (Kitz-Wilson)

-

Plot ln(Residual Activity) vs. Incubation Time for each inhibitor concentration.

-

The slope of each line gives

. -

Plot

vs.-

y-intercept:

(Maximum rate of inactivation). -

x-intercept:

(Affinity of the initial non-covalent complex).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Synthesis | Hydrolysis of -CH2Cl group during workup. | Use ice-cold |

| No Inhibition Observed | Inhibitor hydrolysis in assay buffer. | Prepare inhibitor stocks in dry DMSO. Add to buffer immediately before enzyme. Check inhibitor stability via HPLC. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Ensure |

| Skin Irritation | Alkylation of skin proteins. | Safety Critical: Chloromethyl pyrones are potent alkylators. Double-glove and work in a fume hood. |

References

-

Boulanger, W. A., & Katzenellenbogen, J. A. (1986). Structure-activity study of 6-substituted 2-pyranones as inactivators of alpha-chymotrypsin.[2] Journal of Medicinal Chemistry, 29(7), 1159–1163.[2] Link

-

Abeles, R. H., & Maycock, A. L. (1976). Suicide enzyme inactivators. Accounts of Chemical Research, 9(9), 313–319. Link

-

Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

-

Westkaemper, R. B., & Abeles, R. H. (1983). Novel inactivators of serine proteases based on 6-chloro-2-pyrone. Biochemistry, 22(13), 3256–3264. Link

Sources

Application Note & Protocol: High-Fidelity Chlorination of 6-hydroxymethyl-4-methyl-2-pyrone using Thionyl Chloride

Introduction and Strategic Rationale

The 2-pyrone scaffold is a privileged structure in medicinal chemistry and natural products, with derivatives exhibiting a wide range of biological activities.[1][2] The compound 6-hydroxymethyl-4-methyl-2-pyrone is a readily accessible starting material, often synthesized from precursors like dehydroacetic acid.[3][4][5] However, the primary hydroxyl group possesses limited utility as a leaving group in nucleophilic substitution reactions.

The conversion of the hydroxymethyl moiety to a chloromethyl group dramatically enhances the synthetic value of the molecule. This transformation converts the poor leaving group (-OH) into an excellent one (-Cl), creating a reactive electrophilic site for subsequent functionalization via SN2 reactions. This protocol provides a detailed, reliable, and safe procedure for this chlorination using thionyl chloride (SOCl₂), a highly effective reagent for this purpose. The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification and drives the reaction to completion, making it a preferred method.[6][7]

Reaction Principle and Mechanism

The chlorination of a primary alcohol with thionyl chloride is a classic and efficient transformation. The reaction proceeds by converting the alcohol into an intermediate alkyl chlorosulfite, which is a much better leaving group.[8] The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon and displacing the chlorosulfite group, which decomposes into stable gaseous molecules, sulfur dioxide (SO₂) and a chloride ion.

The mechanism can proceed through two main pathways:

-

SNi (Substitution Nucleophilic internal): In the absence of a base, the reaction can proceed with retention of configuration where the chloride from the chlorosulfite intermediate attacks from the same face.[8]

-

SN2 (Substitution Nucleophilic bimolecular): In the presence of a base like pyridine, the mechanism typically shifts to a standard SN2 pathway.[9] The base deprotonates the intermediate, and the free chloride ion performs a backside attack, leading to an inversion of configuration (though this is not relevant for an achiral primary alcohol). The use of a base also serves to neutralize the HCl byproduct.

This protocol utilizes an aprotic solvent to prevent competition from protic species which could act as nucleophiles.[6]

Reaction Mechanism Diagram

Caption: Mechanism of alcohol chlorination with thionyl chloride.

Materials and Equipment

Reagents

| Reagent | Formula | CAS No. | Purity | Supplier | Notes |

| 6-hydroxymethyl-4-methyl-2-pyrone | C₇H₈O₃ | 34496-03-8 | ≥98% | Sigma-Aldrich | Ensure dry before use. |

| Thionyl chloride | SOCl₂ | 7719-09-7 | ≥99% | Acros Organics | Handle with extreme care. |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 75-09-2 | ≥99.8% | Fisher Scientific | Use from a solvent purification system or a fresh sealed bottle. |

| Pyridine, anhydrous | C₅H₅N | 110-86-1 | ≥99.8% | Alfa Aesar | Optional, but recommended. Acts as a base. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Lab-prepared | For aqueous workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | - | VWR | For drying organic layers. |

Equipment

-

Round-bottom flasks (two-neck or three-neck)

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath with temperature control

-

Ice-water bath

-

Schlenk line or nitrogen/argon gas inlet

-

Rotary evaporator

-

Glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks)

-

Equipment for purification (flash chromatography column, TLC plates)

Detailed Experimental Protocol

Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a properly functioning chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or nitrile), must be worn at all times.[10][11][12]

Step 1: Reaction Setup

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Add 6-hydroxymethyl-4-methyl-2-pyrone (e.g., 2.0 g, 14.3 mmol) to the flask.

-

Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Fit one neck of the flask with a reflux condenser topped with a drying tube. Fit the other neck with a rubber septum.

-

Cool the flask to 0 °C using an ice-water bath.

Step 2: Reagent Addition

-

In a separate dry, sealed vial, prepare a solution of thionyl chloride (e.g., 1.5 mL, 20.0 mmol, 1.4 equiv) in 10 mL of anhydrous DCM.

-

Using a syringe, slowly add the thionyl chloride solution dropwise to the stirred pyrone solution over 20-30 minutes. Maintain the internal temperature below 5 °C.

-

Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

Step 3: Reaction Completion and Monitoring

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Gently heat the mixture to reflux (approx. 40 °C) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The starting material (alcohol) will have a lower Rf than the less polar product (chloride). The reaction is typically complete within 2-4 hours.

Step 4: Workup and Quenching

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

-

CAUTION: The quenching process is exothermic and releases HCl and SO₂ gas. Ensure vigorous stirring and perform this step slowly in the fume hood.

-

Very slowly and carefully, pour the reaction mixture into a beaker containing 50 mL of crushed ice and 50 mL of saturated sodium bicarbonate solution.

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 5: Purification

-

The crude product, typically a pale yellow or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Overall Experimental Workflow

Caption: Step-by-step workflow for the chlorination protocol.

Safety and Hazard Management

Thionyl chloride is a highly hazardous substance that must be handled with extreme caution.[10]

-

Inhalation: Toxic if inhaled, causing severe respiratory irritation and potential burns.[13][14] Always use a chemical fume hood.

-

Skin/Eye Contact: Causes severe skin burns and eye damage.[13][14] Wear appropriate gloves, goggles, and a face shield. An emergency eyewash and safety shower must be immediately accessible.[10][11]

-

Reactivity: Reacts violently with water, alcohols, and bases, releasing toxic gases (HCl, SO₂).[11][15] Keep away from moisture.

-

Spill Management: In case of a small spill, absorb with an inert material like sand or vermiculite. Do not use water.[14] Evacuate the area for larger spills.

-

Waste Disposal: Quench any residual thionyl chloride carefully before disposal. All chemical waste must be disposed of according to institutional and local regulations.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive thionyl chloride (degraded by moisture). 2. Insufficient heating or reaction time. | 1. Use a fresh, unopened bottle of SOCl₂. 2. Ensure the reaction reaches reflux and monitor carefully with TLC until the starting material is consumed. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup (hydrolysis back to alcohol). 3. Volatility of the product. | 1. Increase reaction time or temperature slightly. 2. Perform workup efficiently and without unnecessary delays. Ensure the aqueous phase is thoroughly extracted. 3. Be cautious during solvent removal on the rotary evaporator; do not use excessive heat or vacuum. |

| Formation of Dark/Tarry Byproducts | 1. Reaction temperature was too high. 2. Presence of impurities in the starting material. 3. Reaction with solvent. | 1. Maintain careful temperature control, especially during the initial addition. 2. Ensure the starting pyrone is pure. 3. Use high-purity, anhydrous solvent. |

References

- Vertex AI Search. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.

-

Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link]

-

New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

- D:\FIROZ\MATERIALS OF ALL TOPIC. Thionyl Chloride Reaction on Alcohol.

-

IPCS. ICSC 1409 - Thionyl Chloride. Available at: [Link]

-

University of Calgary. Ch 8: ROH + SOCl2 or PX3. Available at: [Link]

-

University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride. Available at: [Link]

-

Common Organic Chemistry. Alcohol to Chloride (SOCl2 + cat. DMF). Available at: [Link]

- Google Patents. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone.

-

Beilstein Journals. (2014, May 20). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Available at: [Link]

-

ResearchGate. (2025, August 5). 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions | Request PDF. Available at: [Link]

-

ResearchGate. Reaction of hydroxymethylanthraquinones with thionyl chloride | Request PDF. Available at: [Link]

- Google Patents. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2-pyrone.

-

Journal of the Chemical Society C: Organic (RSC Publishing). Reactions of 4-hydroxy-6-methyl-2-pyrone and 6-substituted 4-hydroxycoumarins with αβ-unsaturated acyl chlorides. Available at: [Link]

-

SciELO. Pyrone Biomonitored Synthesis. Available at: [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of 2-Pyrones. Available at: [Link]

-

Wikipedia. Thionyl chloride. Available at: [Link]

-

Organic Chemistry Portal. 2-Pyrone synthesis. Available at: [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Organic Syntheses Procedure. Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

Sources

- 1. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]

- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]

- 4. 4-Hydroxy-6-methyl-2-pyrone synthesis - chemicalbook [chemicalbook.com]

- 5. Pyrone Biomonitored Synthesis [scielo.org.mx]

- 6. reactionweb.io [reactionweb.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. careerendeavour.com [careerendeavour.com]

- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 10. nj.gov [nj.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. drexel.edu [drexel.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 15. Thionyl chloride - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

minimizing hydrolysis of chloromethyl group in pyrone synthesis

Introduction: The Challenge of the Versatile Chloromethyl Group

The pyrone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Introducing a chloromethyl group onto this scaffold provides a highly versatile synthetic handle, readily converted into a wide array of other functional groups, making it an invaluable intermediate for drug discovery and development.[3][4] However, the very reactivity that makes this group so useful also renders it susceptible to hydrolysis, an often-unwanted side reaction that converts the chloromethyl moiety (-CH₂Cl) into a hydroxymethyl group (-CH₂OH).

This guide provides a deep dive into the mechanisms of this hydrolysis, offers practical troubleshooting advice for when things go wrong, and details preventative strategies and robust protocols to preserve the integrity of the chloromethyl group during your pyrone synthesis.

Understanding the Problem: The Chemistry of Chloromethyl Group Hydrolysis

The chloromethyl group is an electrophilic center susceptible to nucleophilic attack.[4] Water, though a weak nucleophile, can and will react, particularly when the reaction conditions are not optimized. This hydrolysis can be significantly accelerated under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the chlorine atom can be protonated, making it a better leaving group (HCl). This facilitates an Sₙ1-type mechanism, forming a resonance-stabilized carbocation that is then readily attacked by water. Furthermore, the HCl generated as a byproduct can autocatalyze the reaction, leading to a rapid decrease in yield if not controlled.

-

Base-Promoted Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group in a direct Sₙ2 displacement of the chloride ion.[5] This pathway is often problematic in syntheses requiring strong bases for deprotonation or cyclization steps.[2][6]

Caption: Mechanisms of chloromethyl group hydrolysis.

Troubleshooting Guide: A Question & Answer Approach